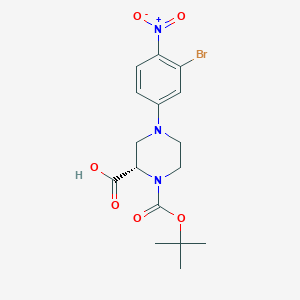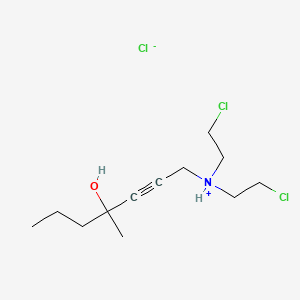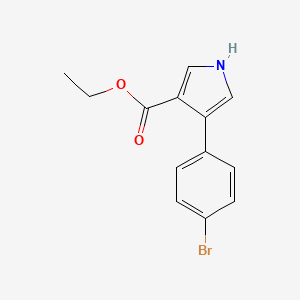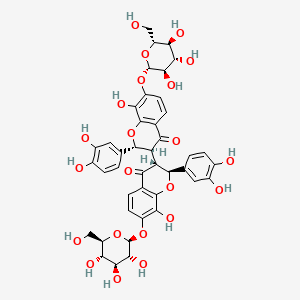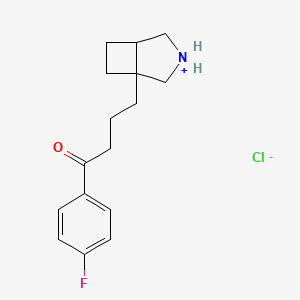
4-(3-Azabicyclo(3.2.0)heptyl)-p-fluorobutyrophenone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Azabicyclo(3.2.0)heptyl)-p-fluorobutyrophenone hydrochloride is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes a fluorobutyrophenone moiety. Its distinct chemical properties make it a valuable subject of study in medicinal chemistry, pharmacology, and synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Azabicyclo(320)heptyl)-p-fluorobutyrophenone hydrochloride typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic coreThe final step often involves the conversion of the free base to its hydrochloride salt form to enhance its stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow chemistry and automated synthesis to ensure consistency and efficiency .
化学反応の分析
Types of Reactions
4-(3-Azabicyclo(3.2.0)heptyl)-p-fluorobutyrophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can remove oxygen or add hydrogen, potentially modifying the compound’s pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogens, alkyl groups, or other functional groups .
科学的研究の応用
4-(3-Azabicyclo(3.2.0)heptyl)-p-fluorobutyrophenone hydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-(3-Azabicyclo(3.2.0)heptyl)-p-fluorobutyrophenone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
類似化合物との比較
Similar Compounds
3-Azabicyclo(3.2.2)nonanes: These compounds share a similar bicyclic structure but differ in the size and substitution pattern of the rings.
3-Azabicyclo(3.1.1)heptanes: These compounds are structurally similar but have different physicochemical properties and biological activities.
CHF2-substituted 3-azabicyclo(3.1.0)hexanes: These compounds have a similar core structure but differ in the substitution pattern and functional groups.
Uniqueness
4-(3-Azabicyclo(3.2.0)heptyl)-p-fluorobutyrophenone hydrochloride is unique due to its specific combination of a bicyclic core and a fluorobutyrophenone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
CAS番号 |
15997-79-2 |
|---|---|
分子式 |
C16H21ClFNO |
分子量 |
297.79 g/mol |
IUPAC名 |
4-(3-azoniabicyclo[3.2.0]heptan-1-yl)-1-(4-fluorophenyl)butan-1-one;chloride |
InChI |
InChI=1S/C16H20FNO.ClH/c17-14-5-3-12(4-6-14)15(19)2-1-8-16-9-7-13(16)10-18-11-16;/h3-6,13,18H,1-2,7-11H2;1H |
InChIキー |
NTXDDWTVOSOTGF-UHFFFAOYSA-N |
正規SMILES |
C1CC2(C1C[NH2+]C2)CCCC(=O)C3=CC=C(C=C3)F.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3S)-2,3-Dimethoxy-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13732475.png)
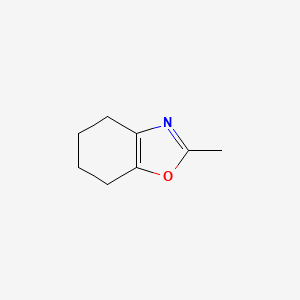
![3-[2-(2-Carboxyethylsulfanyl)ethylsulfanyl]propanoic acid](/img/structure/B13732489.png)
![7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13732492.png)
![[3-(diethylcarbamoyloxymethyl)-3-bicyclo[2.2.1]heptanyl]methyl N,N-diethylcarbamate](/img/structure/B13732499.png)
